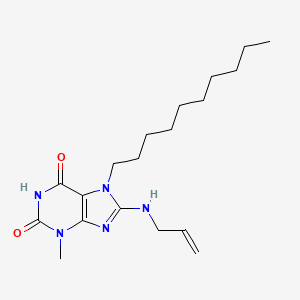
N-methoxycarbonyl-L-Valine-Valine-OH, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxycarbonyl-L-Valine-Valine-OH typically involves the following steps:
Starting Materials: L-valine, triethylamine, and methyl chloroformate.
Reaction Conditions: Methyl alcohol or ethyl alcohol is added to a reaction kettle, followed by the addition of L-valine and triethylamine. The temperature is then raised, and methyl chloroformate is added dropwise.
Post-Reaction Processing: After the reaction is complete, the mixture undergoes decompression, distillation, and concentration until it forms a pulp. Water is then added, and the pH is adjusted to 1.0-2.0 using hydrochloric acid or phosphoric acid.
Industrial Production Methods
The industrial production of N-methoxycarbonyl-L-Valine-Valine-OH follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, cost-effective, and safe, with mild reaction temperatures and low safety risks .
Analyse Chemischer Reaktionen
Types of Reactions
N-methoxycarbonyl-L-Valine-Valine-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the methoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
N-methoxycarbonyl-L-Valine-Valine-OH has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various compounds and as a reagent in peptide synthesis.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes and proteins.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-methoxycarbonyl-L-Valine-Valine-OH involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can bind to enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethoxycarbonyl-L-Valine-OH: This compound has a similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
N-carbobenzyloxy-L-Valine: Another similar compound with a carbobenzyloxy group.
Fmoc-Val-Cys (psiDmp,Hpro)-OH: A compound used in peptide synthesis with different protective groups.
Uniqueness
N-methoxycarbonyl-L-Valine-Valine-OH is unique due to its specific methoxycarbonyl modification, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications, particularly in the synthesis of antiviral medications and peptide-based compounds .
Eigenschaften
Molekularformel |
C12H22N2O5 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-6(2)8(14-12(18)19-5)10(15)13-9(7(3)4)11(16)17/h6-9H,1-5H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1 |
InChI-Schlüssel |
SLLHXKZAOBUAAN-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)


![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)



